Cucurbitadienol

Vue d'ensemble

Description

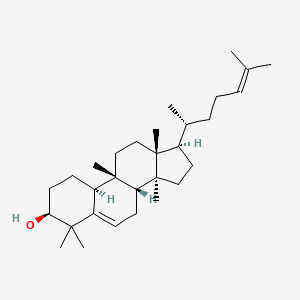

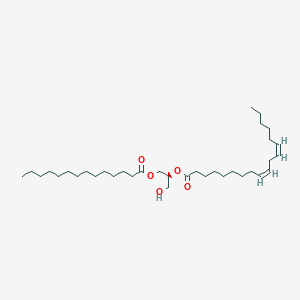

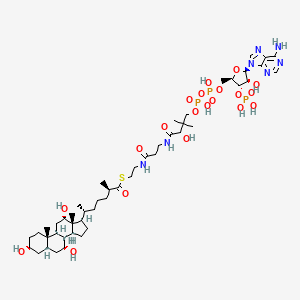

Cucurbitadienol (CBD) is a natural product that is derived from cucurbitaceae plants, such as cucumbers, melons, and squash. It is a diterpene that is composed of two cyclohexane rings connected by a double bond. CBD has been extensively studied for its potential therapeutic applications, as well as its ability to modulate various biochemical and physiological processes.

Applications De Recherche Scientifique

Sélection Moléculaire de Siraitia Grosvenorii

Le cucurbitadienol joue un rôle significatif dans la sélection moléculaire de Siraitia grosvenorii, également connu sous le nom de fruit du moine . Les variations de la teneur en mogroside V, un groupe de glycosides triterpénoïdes de type cucurbitane qui présentent une large gamme d'activités biologiques notables, peuvent être causées par l'accumulation de this compound . Cette découverte est précieuse pour la sélection moléculaire du luohanguo .

Efficacité Catalytique Elevée

Un nouvel allèle de la this compound synthase est corrélé à une efficacité catalytique élevée . Une analyse de réaction enzymatique in vitro a indiqué qu'une variante spécifique présentait la plus forte activité, avec une activité spécifique de 10,24 nmol min −1 mg −1 . Cette découverte pourrait potentiellement améliorer la production de this compound.

Production de Triterpénoïdes de Type Cucurbitane

Le this compound est le squelette des triterpénoïdes de type cucurbitane . Ces triterpénoïdes, tels que les mogrosides et les cucurbitacines, sont largement utilisés en médecine traditionnelle asiatique . Par conséquent, la production de this compound est cruciale pour la synthèse de ces composés bénéfiques.

Biosynthèse dans Saccharomyces Cerevisiae

La voie de synthèse du this compound a été construite dans Saccharomyces cerevisiae en introduisant le gène de la this compound synthase provenant de différentes plantes . Cela a entraîné la production de 7,80 mg de this compound à partir de 1 L de bouillon de fermentation . Ce travail démontre le potentiel de développement d'une plateforme de biofabrication de levure durable et sécurisée pour les triterpénoïdes .

Augmentation de la Production de this compound

L'amélioration des approvisionnements en précurseurs isoprénoïdes a été étudiée pour augmenter la production de this compound . La production de this compound a augmenté à 21,47 mg/L grâce à la surexpression d'un facteur de régulation global (UPC2) du gène de la triterpénoïde synthase . Cela indique que la modification génétique peut considérablement améliorer la production de this compound.

Potentiel en Médecine

Les triterpénoïdes de type cucurbitane, dont le this compound est le précurseur commun, sont présents dans plusieurs plantes utilisées en médecine traditionnelle pour traiter à la fois les maladies inflammatoires et divers types de tumeurs . Cela suggère que le this compound pourrait avoir des applications potentielles dans le développement de nouveaux traitements pour ces affections.

Mécanisme D'action

Target of Action

Cucurbitadienol is a key precursor in the biosynthesis of cucurbitane-type triterpenoids, such as mogrosides and cucurbitacins . These compounds are widely used in Asian traditional medicine . The primary target of this compound is the enzyme This compound synthase (CS) . This enzyme catalyzes the conversion of 2,3-oxidosqualene, an essential precursor, into this compound .

Mode of Action

The interaction of this compound with its target, this compound synthase, is a crucial step in the biosynthesis of cucurbitane-type triterpenoids . The enzyme catalyzes the cyclization of 2,3-oxidosqualene to form this compound . This this compound is then further converted to mogrosides through the action of cytochrome P450s (CYP450s) and UDP-glucosyltransferases (UDPGs) .

Biochemical Pathways

The biosynthesis of this compound involves several key steps . The process begins with the conversion of 2,3-oxidosqualene into this compound by the enzyme this compound synthase . This is followed by the conversion of this compound into mogrosides through the action of cytochrome P450s and UDP-glucosyltransferases . These mogrosides are a mixture of cucurbitane-type triterpenoid glycosides that have been proven to be powerful and zero-calorie sweeteners .

Result of Action

The production of this compound leads to the synthesis of valuable cucurbitane-type triterpenoids, including mogrosides and cucurbitacins . These compounds have a wide range of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties .

Action Environment

The production of this compound can be influenced by various environmental factors. For instance, the overexpression of a global regulatory factor (UPC2) gene of triterpenoid synthase and knockout of the ERG7 gene in Saccharomyces cerevisiae increased this compound production . This suggests that genetic and environmental factors can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

Orientations Futures

Cucurbitadienol serves as the basic precursor of cucurbitane-type triterpenoids. It is synthesized from 2,3-oxidosqualene in some medicinal plants by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation . This work is an important step towards the total biosynthesis of valuable cucurbitane-type triterpenoids and demonstrates the potential for developing a sustainable and secure yeast biomanufacturing platform for triterpenoids .

Analyse Biochimique

Biochemical Properties

Cucurbitadienol plays a crucial role in biochemical reactions as a precursor to cucurbitacins. The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme this compound synthase . This compound interacts with various cytochrome P450 enzymes, which further modify its structure to produce different cucurbitacins . These interactions are essential for the formation of the characteristic tetracyclic triterpenoid structure of cucurbitacins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the biosynthesis of cucurbitacins, thereby impacting the overall metabolic profile of the cells . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to this compound synthase, facilitating the cyclization of 2,3-oxidosqualene to form the triterpenoid structure . Furthermore, it interacts with cytochrome P450 enzymes, which introduce hydroxyl groups and other modifications to produce various cucurbitacins . These modifications are crucial for the biological activity of cucurbitacins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the biosynthesis of cucurbitacins. It interacts with enzymes such as this compound synthase and cytochrome P450s, which catalyze the formation and modification of cucurbitacins . These pathways are essential for the production of bioactive cucurbitacins with diverse pharmacological properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is crucial for its role in the biosynthesis of cucurbitacins.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and cytoplasm . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is essential for its activity in the biosynthesis of cucurbitacins.

Propriétés

IUPAC Name |

(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3/t21-,22-,24-,25-,26+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPRAEIJBDUDRX-FBJXRMALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317025 | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35012-08-9 | |

| Record name | Cucurbitadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35012-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cucurbitadienol and what is its biological significance?

A1: this compound is a tetracyclic triterpene and serves as the first committed precursor in the biosynthesis of cucurbitacins, a group of bitter-tasting compounds found in plants of the Cucurbitaceae family like cucumbers, melons, and squash. [, , , , , ] These cucurbitacins play roles in plant defense against herbivores and pathogens. This compound is also a key intermediate in the biosynthesis of mogrosides, a group of sweet-tasting compounds found in the fruit of the Siraitia grosvenorii plant, also known as Luo Han Guo. [] These mogrosides are used as natural sweeteners.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H50O and a molecular weight of 426.72 g/mol. []

Q3: How is this compound synthesized in plants?

A3: this compound is synthesized from 2,3-oxidosqualene, a linear precursor molecule, through a cyclization reaction catalyzed by the enzyme this compound synthase (CbQ). [, , , , ]

Q4: What are the key enzymes involved in the biosynthesis of this compound and what are their roles?

A4: The key enzymes are squalene epoxidase (SQE) and this compound synthase (CbQ). SQE catalyzes the conversion of squalene to 2,3-oxidosqualene, which is then cyclized by CbQ to form this compound. [, , ]

Q5: Is this compound synthase (CbQ) specific to this compound production?

A5: While CbQ primarily produces this compound, research shows that it can exhibit some promiscuity, synthesizing other triterpenes in smaller amounts. This depends on the specific CbQ enzyme and its origin. [] For instance, one study showed that a specific CbQ from Siraitia grosvenorii could also produce euphol, dihydrolanosterol, dihydroxyeuphol, and tirucallenol. []

Q6: How does the structure of this compound contribute to its function as a precursor molecule?

A6: The specific tetracyclic ring structure of this compound, with its various functional groups, provides a scaffold upon which further enzymatic modifications can occur. These modifications lead to the diversity of cucurbitacins and mogrosides found in plants. [, , , ]

Q7: What spectroscopic techniques are used to characterize this compound?

A7: this compound is typically characterized using techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance spectroscopy (NMR, both 1H and 13C). [, , ]

Q8: What is known about the conformation of this compound?

A8: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed that this compound adopts a bent rather than a flat conformation. This bent shape is characterized by the 3β-OH group occupying the axial position and the side chain adopting a right-handed conformation. []

Q9: Can this compound be produced in organisms other than plants?

A9: Yes, researchers have successfully achieved heterologous expression of CbQ in organisms like yeast (Saccharomyces cerevisiae) and tobacco plants (Nicotiana benthamiana) to produce this compound. [, , , ]

Q10: What are the advantages of using heterologous systems for this compound production?

A10: Heterologous systems offer several advantages:

- Metabolic engineering: Allows for targeted modifications to enhance production or generate novel this compound derivatives. [, , ]

Q11: What is the highest yield of this compound achieved in engineered microbes?

A11: Engineered Saccharomyces cerevisiae strains have successfully produced up to 296.37 mg/L of this compound, marking a significant achievement in microbial production of this valuable triterpene. []

Q12: What are the potential applications of this compound production in engineered systems?

A12: this compound's production in engineered systems holds promise for:

- Production of high-value compounds: Can serve as a starting material for the synthesis of various cucurbitacins and mogrosides with pharmaceutical and nutraceutical applications. [, , , , ]

- Drug discovery: The engineered production of this compound and its derivatives allows for screening for novel bioactivities and potential drug candidates. []

Q13: Can the production of specific cucurbitacins be enhanced through metabolic engineering?

A13: Yes, research has shown that overexpressing specific enzymes in the cucurbitacin biosynthetic pathway, alongside this compound synthase, can lead to the enhanced production of specific cucurbitacins. [, ]

Q14: What are some challenges in this compound production using engineered systems?

A14: Some challenges include:

* **Enzyme engineering:** Optimizing CbQ activity and specificity for increased this compound production remains an ongoing effort. []* **Pathway optimization:** Balancing the expression of various genes in the biosynthetic pathway is crucial for achieving optimal yields.* **Downstream processing:** Efficient and cost-effective methods for extracting and purifying this compound from the engineered hosts are necessary.Q15: How do structural modifications of this compound affect its biological activity?

A15: Modifications to the this compound scaffold, such as the addition of hydroxyl (-OH) or acetyl (-OCOCH3) groups, can significantly alter its interactions with target enzymes and ultimately impact the biological activity of the resulting cucurbitacin derivatives. [, , ]

Q16: What is the significance of allylic hydroxylation in this compound modification?

A16: Allylic hydroxylation, the addition of a hydroxyl group to an allylic carbon, is a key enzymatic transformation in cucurbitacin biosynthesis. This modification can trigger further reactions, leading to the formation of diverse cucurbitacin structures with potentially different biological activities. []

Q17: Have any "unnatural" this compound derivatives been synthesized?

A17: Yes, researchers have successfully engineered mutations in OSCs, leading to the production of novel, "unnatural" triterpenes that haven't been observed in nature. One example is the production of dammara-18,21-dien-3β-ol from a mutated β-amyrin synthase. [] This highlights the potential of using engineered OSCs, including this compound synthase, for generating new-to-nature triterpenes with potentially valuable bioactivities.

Q18: Can computational chemistry tools be utilized in this compound research?

A18: Yes, computational tools like molecular docking and molecular dynamics simulations can be used to predict the binding affinities of this compound and its derivatives to target proteins, providing insights into their potential biological activity and guiding further research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)

![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)

![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)